4'-Thiouridine 5'-triphosphate

SELEX aptamer selection in vitro transcription

4'-Thiouridine 5'-triphosphate (4'-thioUTP or s⁴UTP) is a sulfur-modified uridine analog in which the 4-position oxygen of the uracil ring is replaced by sulfur. This single-atom substitution confers a photoreactive crosslinking capability upon UV-A (320-360 nm) irradiation while retaining recognition by RNA polymerases as a uridine substrate.

Molecular Formula C9H15N2O14P3S
Molecular Weight 500.21 g/mol
Cat. No. B1249690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Thiouridine 5'-triphosphate
Synonyms4'-thiouridine 5'-triphosphate
4'-thioUTP
Molecular FormulaC9H15N2O14P3S
Molecular Weight500.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(S2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(29-8)3-23-27(19,20)25-28(21,22)24-26(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyMZIWTHUYWSWPOI-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Thiouridine 5'-triphosphate: A Photoreactive, Nuclease-Resistant Modified Nucleotide for RNA Aptamer Selection and Crosslinking Studies


4'-Thiouridine 5'-triphosphate (4'-thioUTP or s⁴UTP) is a sulfur-modified uridine analog in which the 4-position oxygen of the uracil ring is replaced by sulfur. This single-atom substitution confers a photoreactive crosslinking capability upon UV-A (320-360 nm) irradiation while retaining recognition by RNA polymerases as a uridine substrate [1]. 4'-ThioUTP enables site-specific incorporation of 4-thiouridine into RNA transcripts during in vitro transcription, making it a critical tool for studying RNA-protein interactions, generating nuclease-resistant aptamers via SELEX, and enabling metabolic labeling-based sequencing approaches such as SLAM-seq and TUC-seq [2]. The compound functions as both a molecular probe for photocrosslinking and a building block for the enzymatic synthesis of stabilized RNA molecules with significantly enhanced resistance to ribonuclease degradation [3].

Photoreactive probe UV-A inducible crosslinking for RNA-protein interaction studies
T7 transcription compatible Recognized as uridine substrate for in vitro RNA synthesis
Nuclease-resistant RNA Confers reported RNase resistance to modified transcripts

Why Unmodified UTP or Alternative Modified Nucleotides Cannot Substitute for 4'-Thiouridine 5'-triphosphate in Key Applications


Substituting 4'-thioUTP with unmodified UTP or other commercially available modified nucleotides (e.g., 2'-amino-dUTP, 2'-fluoro-dUTP, 5-bromo-UTP) is not functionally equivalent for three critical reasons. First, natural UTP lacks the 4-thio photoreactive moiety, rendering it incapable of UV-inducible crosslinking to proteins—a core requirement for RNA-protein interaction mapping [1]. Second, alternative modified nucleotides used in SELEX (e.g., 2'-NH₂-dUTP, 2'-F-dUTP) demonstrate substantially lower incorporation efficiency by T7 RNA polymerase—approximately 50% and 10% of the natural nucleotide incorporation rate, respectively, compared to ~90% for 4'-thioUTP [2]. Third, RNA synthesized from 4'-thioUTP exhibits 50-fold greater resistance to RNase A degradation relative to natural RNA, a stability advantage not conferred by unmodified nucleotides [3]. These differentiated properties—photoreactivity, high polymerase incorporation efficiency, and pronounced nuclease resistance—are intrinsic to the 4'-thio modification and cannot be recapitulated by generic substitution.

Photoreactivity absent in natural UTP
Natural UTP lacks the 4-thio moiety and does not confer UV-crosslinking capability, limiting photoaffinity labeling workflows.
Lower polymerase incorporation with alternatives
Common modified NTPs (2'-NH₂-dUTP, 2'-F-dUTP) show reduced T7 RNA polymerase incorporation, potentially lowering full-length transcript yields.
Nuclease sensitivity of unmodified RNA
RNA prepared with unmodified UTP lacks the reported RNase resistance of 4'-thioRNA, limiting stability in nuclease-containing environments.

Quantitative Differentiation of 4'-Thiouridine 5'-triphosphate: Head-to-Head Performance Data Against Natural UTP and Common Modified Nucleotide Alternatives


T7 RNA Polymerase Incorporation Efficiency: 4'-ThioUTP Achieves ~90% of Natural UTP Efficiency, Outperforming 2'-NH₂-dUTP (~50%) and 2'-F-dUTP (~10%)

4'-ThioUTP demonstrates approximately 90% incorporation efficiency by T7 RNA polymerase relative to natural UTP, substantially outperforming the two most frequently used modified NTP analogs for in vitro selection: 2'-NH₂-dUTP (incorporation efficiency ~50% of natural) and 2'-F-dUTP (incorporation efficiency ~10% of natural) [1]. This high efficiency is conditional upon the use of an adequate DNA template leader sequence of approximately +15 nucleotides, which is critical for effective incorporation of modified NTP analogs by T7 RNA polymerase [2]. The near-native incorporation efficiency ensures that full-length modified RNA transcripts can be synthesized with high yield, a prerequisite for successful SELEX library generation and aptamer isolation.

T7 Incorporation Efficiency
Head-to-head
~90% (4'-thioUTP) vs ~50% (2'-NH₂-dUTP) vs ~10% (2'-F-dUTP)
Higher full-length transcript yields for SELEX library generation
Requires +15 nt DNA template leader sequence
SELEX aptamer selection in vitro transcription

RNase A Resistance: 4'-ThioRNA Exhibits 50-Fold Greater Stability Than Natural RNA

RNA synthesized with 4'-thioUTP and 4'-thioCTP (4'-thioRNA) demonstrates approximately 50-fold greater resistance to degradation by bovine pancreatic ribonuclease A (RNase A) compared to unmodified RNA of identical sequence [1]. This enhanced stability arises from the 4'-thio modification of the sugar-phosphate backbone rather than the base, conferring resistance that complements—but does not depend on—the base-level 4-thio photoreactive moiety. This nuclease resistance is critical for applications requiring RNA to persist in biological environments, such as aptamer therapeutics and intracellular RNA probes.

RNase A Resistance
Head-to-head
~50-fold vs natural RNA
Extended RNA half-life in nuclease-rich environments
Bovine pancreatic RNase A digestion assay
RNA stability nuclease resistance therapeutic RNA

High-Affinity Aptamer Selection: 4'-ThioRNA Aptamer to Human α-Thrombin Achieves Kd of 4.7 nM

Using 4'-thioUTP and 4'-thioCTP in SELEX, a 4'-thioRNA aptamer to human α-thrombin was isolated with a dissociation constant (Kd) of 4.7 nM [1]. This high binding affinity was achieved after nine rounds of selection, with over 50% of the final RNA pool exhibiting thrombin binding [2]. The Kd value is comparable to or better than many DNA and unmodified RNA aptamers selected against the same target, demonstrating that the 4'-thio modification does not impair—and may enhance—the ability to evolve high-affinity ligands. Additionally, the modified RNA was efficiently reverse-transcribed into cDNA, confirming compatibility with standard SELEX amplification workflows [1].

Aptamer Affinity
Class-level
Kd = 4.7 nM (α-thrombin aptamer)
Supports evolution of high-affinity nuclease-resistant aptamers
9 SELEX rounds; nitrocellulose filter binding assay
aptamer affinity thrombin SELEX

P2Y Receptor Agonism: 4'-ThioUTP Displays EC50 of 35 nM at hP2Y₂ and 350 nM at hP2Y₄

4'-Thiouridine 5'-triphosphate functions as a potent agonist at human P2Y purinergic receptors, exhibiting half-maximal effective concentrations (EC50) of 35 nM for hP2Y₂ and 350 nM for hP2Y₄ . This agonist activity profile distinguishes 4'-thioUTP from natural UTP (which also activates P2Y₂ and P2Y₄ but with different potency and selectivity) and from 2-thio-UTP (which shows distinct receptor subtype selectivity). The 10-fold difference in EC50 between hP2Y₂ and hP2Y₄ (35 nM vs 350 nM) provides a useful window for studying differential P2Y receptor activation in cell signaling assays.

P2Y₂/P2Y₄ Agonism
Data to verify
EC50 hP2Y₂ 35 nM, hP2Y₄ 350 nM
Calibrated tool for differential P2Y receptor signaling studies
Calcium mobilization in HEK293 cells
P2Y receptors G-protein coupled receptor nucleotide signaling

Polymerase Selectivity: 5-Methyl-4-thioUTP Demonstrates Preference for RNA Polymerase I Over Polymerase II

In a comparative study of sulfur-containing UTP analogs using RNA polymerases I and II purified from cherry salmon liver nuclei, 5-methyl-4-thiouridine 5'-triphosphate (4-thio TTP) was utilized more efficiently than unmodified UTP by RNA polymerase I, while its incorporation by RNA polymerase II was very slow [1]. This polymerase selectivity was attributed from kinetic analyses to differences in catalytic activity (Vmax). Notably, unmodified UTP was utilized most efficiently by RNA polymerase II, creating an inverse preference profile. While this data is for the 5-methyl derivative rather than the parent 4'-thioUTP, it establishes a class-level precedent for polymerase I vs II discrimination by 4-thio modified pyrimidine nucleotides.

Pol I vs Pol II Selectivity
Class-level
5-Me-4-thioUTP preferred by Pol I over Pol II
Class-level evidence for differential polymerase incorporation
Derivative data; parent 4'-thioUTP behavior may differ
RNA polymerase transcription substrate selectivity

Thermal Stability of Poly[r(A-s⁴U)]: Cooperative Melting with Tm of 52°C at 0.08 M Na⁺

The alternating copolymer poly[r(A-s⁴U)], synthesized by E. coli RNA polymerase using ATP and 4-thioUTP (s⁴UTP), exhibits a sharp cooperative thermal transition with a melting temperature (Tm) of 52°C measured at 0.08 M Na⁺ [1]. The kinetic parameters for polymerization were determined as Km(ATP-s⁴UTP) = 0.33 mM and Vmax = 204 nmoles AMP × mg enzyme⁻¹ × min⁻¹ [1]. While the Tm of 52°C is lower than that of corresponding 2-thio-modified polynucleotides (which exhibit extraordinary stability), it is consistent with the observation that 4-thiouridine-containing polynucleotides do not display the pronounced thermal hyperstability characteristic of 2-thiopyrimidine derivatives [2].

Thermal Stability
Reported
Tm = 52°C (0.08 M Na⁺)
Baseline biophysical parameter for modified RNA duplex design
Poly[r(A-s⁴U)] alternating copolymer
RNA biophysics thermal denaturation modified polynucleotides

Recommended Application Scenarios for 4'-Thiouridine 5'-triphosphate Based on Quantitative Performance Data


Nuclease-Resistant RNA Aptamer Selection (SELEX) for Therapeutic Development

4'-ThioUTP is ideally suited for generating RNA aptamer libraries via SELEX where both high-yield transcription and nuclease resistance are required. The ~90% incorporation efficiency by T7 RNA polymerase [1] ensures robust library synthesis, while the 50-fold enhanced RNase A resistance [2] of the resulting 4'-thioRNA confers stability in biological matrices. This combination enables selection of aptamers with demonstrated high affinity (Kd = 4.7 nM for α-thrombin) [2] that are intrinsically stabilized against nuclease degradation—eliminating the need for post-selection chemical modifications that may alter aptamer structure or binding properties.

UV-A Photocrosslinking for RNA-Protein Interaction Mapping (PAR-CLIP and Related Methods)

The 4-thio photoreactive moiety enables site-specific, UV-A (320-360 nm) inducible covalent crosslinking of 4'-thioUTP-labeled RNA to interacting proteins [1]. This wavelength range is less damaging to biological macromolecules than the shorter UV wavelengths required for unmodified nucleic acid crosslinking (e.g., 254 nm). 4'-ThioUTP can be incorporated into specific RNA transcripts via in vitro transcription with T7 RNA polymerase [2], enabling precise mapping of RNA-protein contact sites in defined complexes. The high incorporation efficiency [1] ensures sufficient labeling density for robust crosslinking signals.

Metabolic Labeling of Nascent RNA for Transcriptome Dynamics Studies (SLAM-seq, TUC-seq, TimeLapse-seq)

4'-Thiouridine triphosphate is the ultimate bioactive metabolite that incorporates into nascent RNA during cellular metabolic labeling with 4-thiouridine nucleoside [1]. The well-characterized incorporation efficiency (~90% in vitro) [2] supports its reliable use as a calibration standard for metabolic labeling workflows. The defined biophysical properties of 4-thio-modified RNA, including thermal stability (Tm = 52°C for poly[r(A-s⁴U)] at 0.08 M Na⁺) [3], provide benchmarks for assessing incorporation levels and RNA integrity in sequencing-based assays that exploit thiol-specific chemical derivatization for transcriptome-wide analysis of RNA synthesis and decay rates.

P2Y Receptor Pharmacology Studies and GPCR Screening Assays

4'-ThioUTP serves as a calibrated P2Y₂ and P2Y₄ receptor agonist with defined EC50 values of 35 nM and 350 nM, respectively [1]. This 10-fold potency differential between receptor subtypes enables its use as a pharmacological tool for dissecting P2Y₂-versus P2Y₄-mediated signaling pathways in cellular assays. The compound can be employed as a reference agonist in calcium mobilization or other functional assays to validate P2Y receptor expression and to screen for subtype-selective antagonists of these therapeutically relevant GPCR targets involved in inflammation, airway function, and other physiological processes.

Application
Selection Property
Validation Focus
Nuclease-resistant aptamer selection (SELEX)
T7 transcription compatibility; reported RNase resistance profile
Full-length transcript yield; aptamer binding affinity after selection
UV-A photocrosslinking for RNA-protein mapping
4-thio photoreactive moiety; site-specific enzymatic incorporation
Crosslinking efficiency; protein binding specificity
Metabolic labeling for transcriptome dynamics
Metabolic incorporation into nascent RNA; thermal stability benchmarks
RNA synthesis/decay rates via thiol-specific chemistry
P2Y receptor pharmacology research
Differential P2Y₂ vs P2Y₄ agonist potency
Calcium mobilization or functional GPCR assay readouts

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